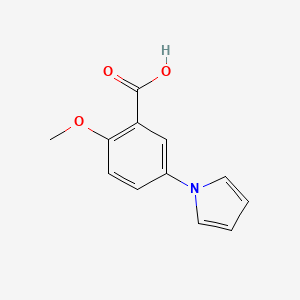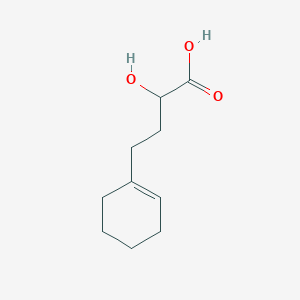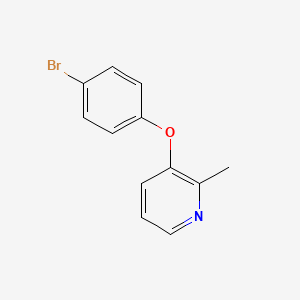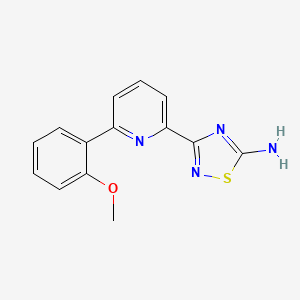
(2S)-N-Methoxy-N-methyl-(2-methyl-d3)-hexanamide; (2S)-N-Methyl-2-methylhexanohydroxamic Acid Methyl Ether-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-N-Methoxy-N,2-dimethylhexanamide-d3 is a deuterated derivative of (2S)-N-Methoxy-N,2-dimethylhexanamide. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. Deuterated compounds are often used in scientific research to study reaction mechanisms and metabolic pathways due to their unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-Methoxy-N,2-dimethylhexanamide-d3 typically involves the incorporation of deuterium atoms into the molecular structure. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium atoms in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can directly introduce deuterium atoms into the compound.
Industrial Production Methods
Industrial production of deuterated compounds often involves large-scale deuterium exchange reactions or the use of deuterated starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-N-Methoxy-N,2-dimethylhexanamide-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(2S)-N-Methoxy-N,2-dimethylhexanamide-d3 has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in drug development to study the pharmacokinetics and metabolism of deuterated drugs.
Industry: Applied in the production of deuterated solvents and reagents for various industrial processes.
Mecanismo De Acción
The mechanism of action of (2S)-N-Methoxy-N,2-dimethylhexanamide-d3 involves its interaction with molecular targets and pathways. The presence of deuterium atoms can alter the compound’s metabolic stability and reaction kinetics. This can lead to differences in how the compound is processed in biological systems compared to its non-deuterated counterpart.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-N-Methoxy-N,2-dimethylhexanamide: The non-deuterated version of the compound.
(2S)-N-Methoxy-N,2-dimethylpentanamide: A structurally similar compound with a different carbon chain length.
(2S)-N-Methoxy-N,2-dimethylbutanamide: Another similar compound with a shorter carbon chain.
Uniqueness
The uniqueness of (2S)-N-Methoxy-N,2-dimethylhexanamide-d3 lies in the presence of deuterium atoms, which provide distinct advantages in scientific research. Deuterium’s higher mass compared to hydrogen can lead to differences in reaction rates and metabolic pathways, making it a valuable tool for studying complex chemical and biological processes.
Propiedades
Fórmula molecular |
C20H25F3O3S |
|---|---|
Peso molecular |
402.5 g/mol |
Nombre IUPAC |
[(8R,9R,10R,13S,14R)-10,13-dimethyl-2,7,8,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C20H25F3O3S/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(19(15,2)12-10-16(14)18)26-27(24,25)20(21,22)23/h3,5-6,9,14-16H,4,7-8,10-12H2,1-2H3/t14-,15+,16+,18-,19-/m0/s1 |
Clave InChI |
HTQBXNHYTUSZON-CFRSGVNKSA-N |
SMILES isomérico |
C[C@]12CCC=CC1=CC[C@@H]3[C@H]2CC[C@]4([C@@H]3CC=C4OS(=O)(=O)C(F)(F)F)C |
SMILES canónico |
CC12CCC=CC1=CCC3C2CCC4(C3CC=C4OS(=O)(=O)C(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-bromophenyl)methyl]-4,5-dihydro-1,3-oxazol-2-amine](/img/structure/B13847743.png)

![(8R,9S,13S,14S,16R,17S)-6,6,7,7,9-pentadeuterio-13-methyl-11,12,14,15,16,17-hexahydro-8H-cyclopenta[a]phenanthrene-3,16,17-triol](/img/structure/B13847758.png)

![[4-Hydroxy-6-[(2-methylpropan-2-yl)oxy]-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexyl]-trimethylazanium;chloride](/img/structure/B13847788.png)









